4-Chloro-7-fluoro-1H-benzo[d]imidazol-2-amine
Overview
Description
4-Chloro-7-fluoro-1H-benzo[d]imidazol-2-amine (CFBI) is an organic compound with a wide range of applications in scientific research. It is a versatile molecule that can be used as a model system for studying a variety of biological processes, such as enzyme catalysis, protein-protein interactions, and drug-target interactions. CFBI is also used as a tool for investigating the mechanisms of action of various drugs and their effects on biochemical and physiological processes.
Scientific Research Applications
Synthetic Pathways and Structural Properties
The synthesis and investigation of structural properties of novel compounds, including imidazole derivatives, are a significant area of research. For instance, the study by Issac and Tierney (1996) explores the synthesis of novel substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones, derived from reactions involving chloral and substituted anilines. These compounds, which share structural motifs with imidazole derivatives, demonstrate the versatility of these chemical frameworks in producing compounds with potential applications in material science and pharmaceuticals (Issac & Tierney, 1996).
Antitumor Activity
Imidazole derivatives, closely related to benzo[d]imidazol-2-amines, have been reviewed for their antitumor activities. Studies like the one by Iradyan et al. (2009) compile data on active compounds, including bis(2-chloroethyl)amino derivatives of imidazole, highlighting the therapeutic potential of these compounds in cancer treatment (Iradyan, Iradyan, Arsenyan, & Stepanyan, 2009).
Corrosion Inhibition
Imidazoline derivatives, which share a similar heterocyclic core with benzo[d]imidazol-2-amines, are extensively used as corrosion inhibitors. A review by Sriplai and Sombatmankhong (2023) discusses the use of imidazoline and its derivatives as effective corrosion inhibitors, emphasizing their low toxicity, cost-effectiveness, and environmental friendliness (Sriplai & Sombatmankhong, 2023).
Immune Response Modulation
Imiquimod, an imidazoquinolinamine, activates the immune system through the localized induction of cytokines. Though structurally distinct, the study of imiquimod's mechanism highlights the therapeutic potential of heterocyclic amines in modulating immune responses for treating various skin disorders. This suggests a potential area of research for compounds like "4-Chloro-7-fluoro-1H-benzo[d]imidazol-2-amine" in immune response modulation (Syed, 2001).
Environmental Applications
Advances in the development of sorbents for environmental cleanup, such as PFAS removal, are another area where related chemical compounds find application. The study by Ateia et al. (2019) on amine-functionalized sorbents for PFAS removal underlines the role of nitrogen-containing compounds in addressing persistent organic pollutants (Ateia, Alsbaiee, Karanfil, & Dichtel, 2019).
properties
IUPAC Name |
7-chloro-4-fluoro-1H-benzimidazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFN3/c8-3-1-2-4(9)6-5(3)11-7(10)12-6/h1-2H,(H3,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTGSAWFOHXYFAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1F)N=C(N2)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-7-fluoro-1H-benzo[d]imidazol-2-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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